5-amino-1H-1,2,4-triazole-3-thiol
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Overview
Description
5-amino-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with an amino group at the 5-position and a thiol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-1,2,4-triazole-3-thiol can be achieved through several methods. One common approach involves the cyclization of aminoguanidine with carbon disulfide under basic conditions, followed by acidification to yield the desired product . Another method includes the reaction of thiosemicarbazide with formic acid, which undergoes cyclization to form the triazole ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Substitution reagents: Alkyl halides, acyl chlorides.
Cyclization conditions: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Substituted triazoles: Formed through nucleophilic substitution reactions.
Fused heterocycles: Formed through cyclization reactions.
Scientific Research Applications
5-amino-1H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in treating various diseases due to its biological activities.
Industry: Used in the development of corrosion inhibitors, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-amino-1H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen bonding, dipole interactions, and coordination with metal ions. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The triazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole-5-thiol: Similar structure but with the amino and thiol groups at different positions.
1H-1,2,4-triazole-3-thiol: Lacks the amino group at the 5-position.
5-amino-1,2,3-triazole: Contains a different triazole ring structure.
Uniqueness
5-amino-1H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups on the triazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various applications .
Properties
IUPAC Name |
5-amino-1H-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUUZPAYWFIBDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=NN1)S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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